Ecopipam hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

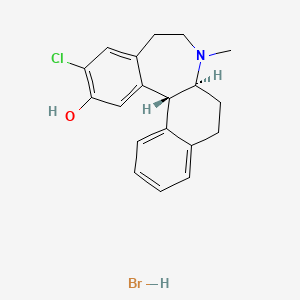

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUWIDFICGEZKR-JUOYHRLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042596 | |

| Record name | SCH 39166 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227675-51-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Ecopipam Hydrobromide: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Ecopipam hydrobromide (formerly known as SCH-39166), a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization.

Ecopipam is under investigation for the treatment of a variety of neurological and psychiatric conditions, including Tourette syndrome.[1] Its unique mechanism, which differs significantly from traditional antipsychotics that primarily target D2 receptors, offers a novel therapeutic approach with a potentially distinct side-effect profile.[2][3][4][5][6]

Core Mechanism: Selective D1/D5 Receptor Antagonism

Ecopipam's primary mechanism of action is the selective blockade of dopamine D1 and D5 receptors.[1][7][8] This selectivity is a key feature, as it avoids the direct modulation of D2-like receptors (D2, D3, and D4), which are associated with many of the undesirable extrapyramidal side effects and metabolic changes seen with older antipsychotic medications.[1][5][9]

Receptor Binding Affinity

Quantitative data from in vitro radioligand binding assays demonstrate Ecopipam's high affinity for D1 and D5 receptors and significantly lower affinity for other dopamine receptor subtypes and serotonin (B10506) receptors.

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Dopamine D1 | [3H]SCH23390 | 3.6 | Rat | [10] |

| Dopamine D1 | 1.2 | Human | [7][11][12][13] | |

| Dopamine D5 | 2.0 | Human | [7][12][13] | |

| Dopamine D2 | [3H]spiperone | > 1000 | Rat | [10] |

| Dopamine D2 | 980 | Human | [12][13] | |

| Dopamine D4 | 5520 | Human | [12][13] | |

| Serotonin 5-HT2 | [3H]ketanserin | > 300 | Rat | [10] |

| α2a Adrenergic | 730 | Human | [12][13] |

Functional Antagonism

Ecopipam not only binds to D1 receptors but also functionally antagonizes their activity. D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Ecopipam has been shown to block this dopamine-stimulated adenylyl cyclase activity.

| Assay | Parameter | Value (nM) | Reference |

| Dopamine-stimulated adenylate cyclase | Ki | 9.1 | [10] |

Signaling Pathways

The signaling pathway of the D1 receptor and the antagonistic action of Ecopipam can be visualized as follows:

Experimental Protocols

The characterization of Ecopipam's mechanism of action relies on established experimental methodologies, primarily radioligand binding assays and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ecopipam for various receptor subtypes.

General Methodology:

-

Membrane Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared.

-

Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (Ecopipam).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Adenylyl Cyclase Activity

Objective: To determine the functional antagonism of Ecopipam on D1 receptor-mediated signaling.

General Methodology:

-

Cell Culture: Cells expressing D1 receptors are cultured.

-

Stimulation: The cells are treated with a known D1 agonist (e.g., dopamine) in the presence of varying concentrations of Ecopipam.

-

cAMP Measurement: The intracellular levels of cAMP are measured, typically using an immunoassay (e.g., ELISA) or a reporter gene assay.

-

Data Analysis: The ability of Ecopipam to inhibit the dopamine-induced increase in cAMP is quantified to determine its potency as an antagonist (Ki).

Logical Relationship of Selective Antagonism

The selective antagonism of Ecopipam for D1/D5 receptors over D2 receptors is a defining characteristic that differentiates it from many other dopamine-modulating drugs. This relationship can be summarized as follows:

Conclusion

This compound is a selective D1/D5 receptor antagonist with high affinity and functional blockade of these receptors. Its mechanism of action is distinct from D2 receptor antagonists, which form the basis of many current antipsychotic therapies. The data presented in this guide, derived from in vitro binding and functional assays, provide a robust characterization of its pharmacological profile. This selective antagonism is hypothesized to be responsible for its therapeutic effects in conditions like Tourette syndrome, while potentially offering a more favorable side-effect profile. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel mechanism of action.

References

- 1. Ecopipam - Wikipedia [en.wikipedia.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. emalexbiosciences.com [emalexbiosciences.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. emalexbiosciences.com [emalexbiosciences.com]

- 6. tourette.org [tourette.org]

- 7. Ecopipam|Selective D1/D5 Antagonist|For Research [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Ecopipam Hydrobromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam hydrobromide (formerly known as SCH 39166) is a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist. Discovered and initially developed by Schering-Plough (now Merck), it has been investigated for a range of central nervous system disorders. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ecopipam, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and Development

Ecopipam was discovered in the CNS preclinical labs at Schering-Plough Corporation.[1] It was identified as a selective D1 antagonist with potential therapeutic applications in conditions where dopamine D1 receptor overactivity is implicated.[1][2] Initially investigated for schizophrenia, its development was later redirected towards other indications.[1] As of April 2024, Ecopipam is in Phase 3 clinical trials for Tourette syndrome and in earlier phase trials for other conditions like speech disorders and restless legs syndrome.[1] Emalex Biosciences is currently leading the development of Ecopipam for these indications.[3][4]

Pharmacological Profile

Ecopipam is a selective antagonist of the D1-like family of dopamine receptors, which includes the D1 and D5 subtypes.[1][3] Its selectivity for D1/D5 receptors over D2-like receptors and other neurotransmitter receptors is a key feature of its pharmacological profile, distinguishing it from typical antipsychotic medications that primarily target D2 receptors.[1][3][5] This selectivity is thought to contribute to its different side-effect profile, notably the lack of typical extrapyramidal symptoms like tardive dyskinesia that are associated with D2 receptor antagonists.[1]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of Ecopipam for various neurotransmitter receptors.

| Receptor | Ki (nM) |

| Dopamine D1 | 1.2[6] |

| Dopamine D5 | 2.0[6] |

| Dopamine D2 | 980 |

| Dopamine D4 | 5520 |

| Serotonin (5-HT) | 80 |

| Alpha-2A Adrenergic (α2a) | 731 |

Ecopipam is orally active and crosses the blood-brain barrier, achieving substantial occupancy of brain dopamine receptors.[1] It has an elimination half-life of approximately 10 hours.[1]

Synthesis of this compound

The chemical name for Ecopipam is (-)-trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naphtho[2,1-b]azepine.[7] Several synthetic routes for Ecopipam (SCH 39166) have been developed.[8] A key approach for its commercial preparation starts from trans-(+)-(1R,2R)-2-hydroxy-1-(methylamino)-1,2,3,4-tetrahydronaphthalene.[8] Another described synthesis involves a catalytic enantioselective aziridination followed by a highly diastereoselective Friedel–Crafts cyclization.[9]

Illustrative Synthetic Scheme

While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the following diagram illustrates a plausible synthetic pathway based on published information.

Caption: Illustrative workflow for the synthesis of Ecopipam.

Experimental Methodology Overview

Based on available literature, a general overview of a synthetic approach is as follows:

-

Starting Material: The synthesis can commence from a chiral aminotetralin derivative, such as trans-(+)-(1R,2R)-2-hydroxy-1-(methylamino)-1,2,3,4-tetrahydronaphthalene.[8]

-

Aziridinium Salt Formation: The amino alcohol is converted into a reactive aziridinium salt intermediate.[8]

-

Ring Opening and Coupling: The aziridinium ring is opened by a nucleophilic attack, for instance, from a Grignard reagent derived from a substituted chlorobenzene, to introduce the chloro-substituted aromatic ring.[10]

-

Cyclization: An intramolecular cyclization reaction, such as a Friedel-Crafts reaction, is then employed to form the benzazepine ring system.[11][12]

-

Final Steps and Purification: The synthesis is completed by any necessary deprotection or modification steps, followed by purification to yield the final Ecopipam base, which can then be converted to the hydrobromide salt.

Mechanism of Action and Signaling Pathways

Ecopipam exerts its effects by antagonizing D1-like dopamine receptors (D1 and D5). These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf G-protein.[13][14]

Canonical D1 Receptor Signaling Pathway

The canonical signaling pathway initiated by D1 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[14][15] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.[16] By blocking this pathway, Ecopipam reduces the downstream effects of dopamine at D1 receptors.

Caption: D1 receptor signaling and the antagonistic action of Ecopipam.

Non-Canonical D1 Receptor Signaling

In addition to the canonical adenylyl cyclase pathway, D1-like receptors have also been shown to couple to other signaling cascades, such as the phospholipase C (PLC) pathway.[15] Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). The antagonism of Ecopipam would also be expected to inhibit these non-canonical signaling pathways.

Caption: Non-canonical D1 receptor signaling via Phospholipase C.

Clinical Significance and Future Directions

Ecopipam's selective D1/D5 receptor antagonism represents a novel approach to treating certain neurological and psychiatric disorders.[3][5] Its development for Tourette syndrome is particularly noteworthy, as it offers a different mechanism of action compared to currently approved therapies that primarily target D2 receptors.[3][17] The clinical trial data to date suggest that Ecopipam is generally well-tolerated, with a side effect profile that differs from D2 antagonists.[3][17][18] Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential and safety profile of Ecopipam.

References

- 1. Ecopipam - Wikipedia [en.wikipedia.org]

- 2. tourette.org [tourette.org]

- 3. emalexbiosciences.com [emalexbiosciences.com]

- 4. emalexbiosciences.com [emalexbiosciences.com]

- 5. What is Ecopipam used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [3H]SCH 39166, a new D1-selective radioligand: in vitro and in vivo binding analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selection of a commercial route for the D1 antagonist Sch-39166 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Ecopipam, Sch-39166-药物合成数据库 [drugfuture.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emalexbiosciences.com [emalexbiosciences.com]

- 18. biospace.com [biospace.com]

Ecopipam Hydrobromide: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecopipam (B1671091) hydrobromide (SCH 39166) is a first-in-class selective dopamine (B1211576) D1/D5 receptor antagonist that has been investigated for its therapeutic potential in a range of neuropsychiatric disorders. This document provides a comprehensive overview of the preclinical pharmacology of ecopipam, summarizing key in vitro and in vivo data. Ecopipam demonstrates high affinity and selectivity for the dopamine D1 and D5 receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors. Preclinical studies in various animal models have demonstrated its functional antagonism of D1 receptor-mediated behaviors and its potential efficacy in models of Tourette syndrome, Lesch-Nyhan disease, and obesity. This technical guide consolidates quantitative data into structured tables, details experimental protocols for key studies, and provides visualizations of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Introduction

Dopamine, a critical neurotransmitter in the central nervous system, exerts its effects through two main families of G protein-coupled receptors: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. While many existing antipsychotic and neurological treatments target the D2 receptor, there is growing interest in the therapeutic potential of selectively targeting the D1/D5 pathway.[1] Ecopipam (SCH 39166) emerged as a pioneering selective D1/D5 receptor antagonist, offering a novel mechanism of action with the potential for a distinct efficacy and side-effect profile compared to D2 antagonists.[2][3] This whitepaper delves into the foundational preclinical pharmacology of ecopipam hydrobromide.

In Vitro Pharmacology

Receptor Binding Affinity

Ecopipam exhibits high affinity for human dopamine D1 and D5 receptors, with substantially lower affinity for D2, D3, and D4 receptors, as well as for serotonin (B10506) (5-HT) and alpha-2a adrenergic receptors.[3] This selectivity has been consistently demonstrated across various in vitro binding assays.

Table 1: Ecopipam Receptor Binding Affinities (Ki)

| Receptor/Transporter | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [3H]SCH23390 | Mouse LTK cells | 1.2 | [3] |

| Dopamine D5 | Cloned human receptors | 2.0 | [3] | |

| Dopamine D2 | [3H]spiperone | >1000 | [4] | |

| Dopamine D4 | Cloned human receptors | 5520 | [3] | |

| Serotonin (5-HT) | [3H]ketanserin | >300 | [4] | |

| Serotonin 1C (5-HT1C) | [3H]-mesulergine | Porcine choroid plexus | 1327 | [5] |

| Alpha-2a Adrenergic | Cloned human receptors | 730 | [3] |

-

Objective: To determine the binding affinity of ecopipam for various neurotransmitter receptors.

-

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells expressing the specific receptor of interest (e.g., mouse LTK cells for D1 receptors) or from specific brain regions (e.g., rat striatum).[6]

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]SCH23390 for D1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of ecopipam.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Functional Antagonist Activity

Ecopipam acts as a functional antagonist at the D1 receptor, inhibiting the downstream signaling cascade initiated by dopamine.

Table 2: Ecopipam In Vitro Functional Activity

| Assay | Agonist | Tissue/Cell Line | Ecopipam Potency (Ki) | Reference |

| Dopamine-Stimulated Adenylate Cyclase | Dopamine | 9.1 nM | [4] |

-

Objective: To assess the functional antagonist activity of ecopipam at the D1 receptor.

-

General Procedure:

-

Cell Culture: Cells expressing the D1 receptor are cultured.

-

Treatment: Cells are pre-incubated with varying concentrations of ecopipam before being stimulated with a fixed concentration of dopamine.

-

cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP), the second messenger produced by adenylate cyclase, is measured using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of ecopipam that inhibits 50% of the dopamine-stimulated cAMP production (IC50) is determined, and the Ki value is calculated.

-

In Vivo Pharmacology

Conditioned Avoidance Responding

The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the antipsychotic activity of a compound. Ecopipam has been shown to inhibit CAR in both rats and squirrel monkeys.[4]

Table 3: Ecopipam Activity in Conditioned Avoidance Responding

| Species | Route of Administration | Minimal Effective Dose (MED) | Duration of Action | Reference |

| Rat | Oral (p.o.) | 10 mg/kg | > 6 hours | [4] |

| Squirrel Monkey | Oral (p.o.) | 1.78 mg/kg | > 6 hours | [4] |

-

Objective: To evaluate the potential antipsychotic-like activity of ecopipam.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.[7][8][9]

-

Procedure:

-

Training: An animal (e.g., a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a set duration, followed by an unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after it has started (escape response).[10]

-

Testing: After training, the animal is administered ecopipam or a vehicle. The number of avoidance responses during a session is recorded.

-

Data Analysis: The dose of ecopipam that significantly reduces the number of avoidance responses is determined.

-

Apomorphine-Induced Stereotypy

Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors in rodents, which are thought to be mediated by dopamine receptor stimulation. Ecopipam has been shown to antagonize these behaviors.[4]

Table 4: Ecopipam in Apomorphine-Induced Stereotypy in Rats

| Route of Administration | Minimal Effective Dose (MED) | Reference |

| Oral (p.o.) | 10 mg/kg | [4] |

-

Objective: To assess the in vivo dopamine receptor blocking activity of ecopipam.

-

Procedure:

-

Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment.[11][12]

-

Treatment: Animals are pre-treated with ecopipam or vehicle, followed by the administration of apomorphine.[13]

-

Observation: The animals are observed for a set period, and stereotyped behaviors (e.g., sniffing, licking, gnawing, cage climbing) are scored using a rating scale.[14][15][16]

-

Data Analysis: The dose of ecopipam that significantly reduces the stereotypy score is determined.

-

Effect on Striatal Acetylcholine (B1216132) Release

In the striatum, dopamine D2 receptors tonically inhibit the release of acetylcholine (ACh). D1 receptor antagonists like ecopipam have been shown to have minimal direct effects on ACh release, further highlighting their selectivity.

-

Objective: To measure the effect of ecopipam on extracellular acetylcholine levels in the rat striatum.

-

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.[5][17][18][19][20][21][22]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF), often containing an acetylcholinesterase inhibitor like physostigmine (B191203) to prevent ACh degradation.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of ecopipam.

-

Analysis: The concentration of ACh in the dialysate is quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Changes in ACh levels from baseline following ecopipam administration are calculated.

-

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for predicting its pharmacokinetic profile in humans.

Table 5: Pharmacokinetic Parameters of Ecopipam in Preclinical Species

| Species | Dose & Route | Tmax | Cmax | AUC | t1/2 (elimination) | Oral Bioavailability (F) | Reference |

| Rat | 0.25 mg/kg, SC | ~1.5 - 2.5 h | [23] | ||||

| Rat | 2.5 mg/kg, SC | ~1.5 - 2.5 h | [23] | ||||

| Dog | [24][25][26][27][28] | ||||||

| Monkey | [24][25][26][28] | ||||||

| Note: Comprehensive pharmacokinetic data for dog and monkey are not publicly available. |

Preclinical Safety and Toxicology

Juvenile toxicity studies are conducted to assess the potential adverse effects of a drug on developing organisms.[6][24][29][30][31]

-

Objective: To evaluate the safety of ecopipam in young, developing animals.

-

General Design:

-

Dosing Period: Juvenile rats are administered ecopipam or vehicle daily from a specific postnatal day (e.g., day 21) for a defined period.

-

Endpoints: A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, developmental landmarks (e.g., sexual maturation), neurobehavioral assessments (e.g., motor activity, learning and memory), and, at termination, organ weights and histopathology.

-

Recovery Period: A subset of animals may be kept for a drug-free recovery period to assess the reversibility of any findings.

-

Preclinical Models of Disease

Tourette Syndrome

Animal models of Tourette syndrome often involve inducing tic-like behaviors or sensorimotor gating deficits.[2] The "dopamine D1 receptor super-sensitivity" hypothesis is a key concept in the rationale for using ecopipam in this disorder.[2][13]

Lesch-Nyhan Disease

Animal models for Lesch-Nyhan disease often aim to replicate the self-injurious behavior (SIB) characteristic of the human condition. One such model involves the neonatal administration of the neurotoxin 6-hydroxydopamine (6-OHDA) to deplete dopamine, which leads to SIB when the animals are later challenged with L-DOPA.[4][23][32][33][34] D1 receptor antagonists have been shown to block this SIB.[32]

Obesity

Diet-induced obesity (DIO) models in rodents are commonly used to study the effects of anti-obesity drugs.[10][35][36][37] In these models, animals are fed a high-fat diet to induce weight gain and metabolic changes. The effect of ecopipam on food intake and body weight can then be assessed.[1]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective dopamine D1/D5 receptor antagonist. In vitro studies confirm its high affinity for these receptors and its functional antagonism of dopamine-stimulated signaling. In vivo studies demonstrate its ability to modulate dopamine-mediated behaviors in a manner consistent with D1 receptor blockade. The preclinical efficacy observed in models of Tourette syndrome and Lesch-Nyhan disease provided a strong rationale for its clinical development in these indications. While development for obesity was halted due to adverse effects in clinical trials, the preclinical findings in this area further underscore the role of the D1 receptor in reward and feeding behavior. This comprehensive preclinical package highlights the unique pharmacological profile of ecopipam and provides a solid foundation for its continued investigation in relevant neuropsychiatric disorders.

References

- 1. Randomized controlled trials of the D1/D5 antagonist ecopipam for weight loss in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emalexbiosciences.com [emalexbiosciences.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. The Use of Perinatal 6-Hydroxydopamine to Produce a Rodent Model of Lesch-Nyhan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Juvenile animal toxicity study designs to support pediatric drug development [publica.fraunhofer.de]

- 7. med-associates.com [med-associates.com]

- 8. scispace.com [scispace.com]

- 9. Active Avoidance Set-Up (Shuttle-Box) for rats and mice | Animalab [animalab.eu]

- 10. The effect of opioid antagonism on food intake behavior and body weight in a biobehavioral model of obese binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tau.ac.il [tau.ac.il]

- 12. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Stereotypy Rating Inventory for frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apomorphine-induced stereotypy: function of age and rearing environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 21. emalexbiosciences.com [emalexbiosciences.com]

- 22. emalexbiosciences.com [emalexbiosciences.com]

- 23. Neonatal-6-hydroxydopamine treatment: model of susceptibility for self-mutilation in the Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of minipig, dog, monkey and human drug metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Comparison of oral absorption and bioavailablity of drugs between monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. insights.envigo.com [insights.envigo.com]

- 31. fda.gov [fda.gov]

- 32. A dopamine deficiency model of Lesch-Nyhan disease--the neonatal-6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms | MDPI [mdpi.com]

- 34. The 6-OHDA Parkinson’s Disease Mouse Model Shows Deficits in Sensory Behavior | bioRxiv [biorxiv.org]

- 35. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Western diet-induced obesity interferes with the HPA axis-blunting effects of palatable food in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Data on Ecopipam Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early preclinical data for Ecopipam hydrobromide (formerly known as SCH 39166). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Profile

Ecopipam is a selective antagonist of the D1/D5 dopamine (B1211576) receptors.[1][2] Its development marked a significant step in exploring the therapeutic potential of targeting the D1 receptor family, distinct from the more common D2 receptor antagonists.[1] Early preclinical studies were crucial in elucidating its pharmacological profile.

In Vitro Pharmacodynamics

The in vitro studies established the potency and selectivity of Ecopipam for the dopamine D1 receptor.

| Parameter | Value | Receptor/Assay | Species | Reference |

| Ki | 3.6 nM | [3H]SCH23390 Binding (D1) | - | [1] |

| Ki | 1.2 nM | Dopamine D1 Receptor | - | [3] |

| Ki | 2.0 nM | Dopamine D5 Receptor | - | [3] |

| Ki | > 1 µM | [3H]spiperone Binding (D2) | - | [1] |

| Ki | 0.98 µM | Dopamine D2 Receptor | - | [3] |

| Ki | > 300 nM | [3H]-ketanserin Binding (5-HT2) | - | [1] |

| Ki | 1327 nM | 5-HT1C Receptor | Porcine | [4] |

| Ki | 9.1 nM | Dopamine-Stimulated Adenylate Cyclase | - | [1] |

| KD | 0.79 nM | [3H]SCH 39166 Binding (D1) | Rat | [5] |

In Vivo Efficacy

Preclinical in vivo studies in various animal models demonstrated the functional antagonism of D1 receptors by Ecopipam.

| Animal Model | Test | Route of Administration | Effective Dose | Reference |

| Rat | Conditioned Avoidance Responding | Oral | 10 mg/kg (MED) | [1] |

| Squirrel Monkey | Conditioned Avoidance Responding | Oral | 1.78 mg/kg (MED) | [1] |

| Rat | Apomorphine-Induced Stereotypy | Oral | 10 mg/kg (MED) | [1] |

| Rat | In vivo [125I]SCH 38840 Binding Inhibition | Subcutaneous | 0.016 mg/kg (ED50) | [6] |

| Squirrel Monkey | Cocaine Antagonism | Intravenous | 0.03 - 0.1 mg/kg | [7] |

Preclinical Pharmacokinetics

Limited pharmacokinetic data from early preclinical studies in rats are available.

| Species | Dosage and Route | Parameter | Value | Reference |

| Rat | 0.25 and 2.5 mg/kg, SC | Elimination Half-life (Plasma and Brain) | 1.5 - 2.5 hours | [8] |

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of Ecopipam for various neurotransmitter receptors.

Methodology:

-

Radioligand Displacement: Competitive binding assays were performed using membranes prepared from tissues or cells expressing the target receptors.

-

D1 Receptor Binding: The binding of the D1-selective radioligand [3H]SCH23390 was measured in the presence of varying concentrations of Ecopipam.[1]

-

D2 and 5-HT2 Receptor Binding: Similar displacement assays were conducted using [3H]spiperone for D2 receptors and [3H]-ketanserin for 5-HT2 receptors.[1]

-

Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Dopamine-Stimulated Adenylate Cyclase Assay

Objective: To assess the functional antagonist activity of Ecopipam at the D1 receptor.

Methodology:

-

Cell Culture: Experiments were performed using cells endogenously or recombinantly expressing the D1 dopamine receptor.

-

Assay Procedure: Cells were incubated with dopamine to stimulate adenylate cyclase activity, leading to the production of cyclic AMP (cAMP). The ability of Ecopipam to inhibit this dopamine-stimulated cAMP production was measured at various concentrations.[1]

-

Data Analysis: The concentration of Ecopipam that caused a 50% inhibition of the maximal dopamine response was determined to calculate the Ki value.[1]

Conditioned Avoidance Responding (CAR)

Objective: To evaluate the potential antipsychotic-like activity of Ecopipam.

Methodology:

-

Subjects: Rats and squirrel monkeys were trained in a shuttle box apparatus.[1]

-

Training: The animals were trained to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or a tone).

-

Drug Administration: Ecopipam was administered orally at various doses prior to the testing session.[1]

-

Endpoint: The minimal effective dose (MED) required to inhibit the conditioned avoidance response was determined.[1]

Apomorphine-Induced Stereotypy in Rats

Objective: To assess the in vivo D1 receptor antagonist activity.

Methodology:

-

Subjects: Male rats were used in this study.

-

Procedure: Animals were pre-treated with Ecopipam orally. Subsequently, the dopamine agonist apomorphine (B128758) was administered to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).[1]

-

Scoring: The intensity of the stereotypic behaviors was scored by a trained observer who was blind to the treatment conditions.

-

Endpoint: The minimal effective dose (MED) of Ecopipam that significantly antagonized the apomorphine-induced stereotypy was determined.[1]

Visualizations

Signaling Pathway of Ecopipam's Mechanism of Action

Caption: Ecopipam blocks dopamine from activating the D1 receptor, inhibiting downstream signaling.

Experimental Workflow for In Vitro Receptor Binding Assay

References

- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecopipam - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]SCH 39166, a new D1-selective radioligand: in vitro and in vivo binding analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of behavioral effects of cocaine by selective dopamine receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Ecopipam Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam hydrobromide (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). This technical guide provides a comprehensive overview of the pharmacological profile of Ecopipam, detailing its mechanism of action, binding affinity, pharmacokinetics, and clinical trial data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric and movement disorders. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Ecopipam is a synthetic benzonaphthazepine derivative that has been investigated for the treatment of a variety of central nervous system (CNS) disorders, including Tourette syndrome, Lesch-Nyhan syndrome, and stuttering.[1] Unlike typical antipsychotics that primarily target the D2 dopamine receptor, Ecopipam's unique pharmacological profile as a selective D1/D5 receptor antagonist offers a novel therapeutic approach with a potentially improved side-effect profile, notably a lower risk of extrapyramidal symptoms and metabolic disturbances.[1][2]

Mechanism of Action

Ecopipam functions as a potent and selective antagonist at the dopamine D1 and D5 receptors.[3] The D1-like family of dopamine receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that couple to Gαs/olf. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). By blocking these receptors, Ecopipam inhibits this signaling cascade.

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is inhibited by Ecopipam.

References

Ecopipam hydrobromide for Tourette syndrome research

An In-depth Technical Guide to Ecopipam (B1671091) Hydrobromide for Tourette Syndrome Research

Introduction

Tourette Syndrome (TS) is a complex neurodevelopmental disorder that begins in childhood, characterized by involuntary motor and vocal tics.[1] The need for novel therapeutic options is significant, as existing treatments, primarily dopamine (B1211576) D2 receptor antagonists, are often associated with limiting side effects such as weight gain, metabolic syndrome, and movement disorders.[2][3] Ecopipam (EBS-101) is an investigational, first-in-class, selective dopamine D1 receptor antagonist being developed as a potential treatment for TS.[2][4][5] Its unique mechanism of action offers the potential for effective tic reduction with a more favorable safety profile.[3][6] The U.S. Food and Drug Administration (FDA) has granted ecopipam both Orphan Drug and Fast Track designations for the treatment of pediatric patients with Tourette syndrome.[2][5]

Mechanism of Action

Ecopipam functions as a selective antagonist of the dopamine D1 and D5 receptors.[7][8] Dopamine, a key neurotransmitter in the central nervous system, has two main receptor families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1][5] It is hypothesized that a supersensitivity of the D1 receptor may underlie the repetitive and compulsive behaviors associated with Tourette syndrome.[1][2][5]

Unlike currently approved therapies for TS that target D2 receptors, ecopipam specifically blocks the action of dopamine at the D1 receptor.[1][5][6] This selectivity is thought to contribute to its efficacy in reducing tics while avoiding many of the adverse effects linked to D2 receptor antagonism, such as tardive dyskinesia and metabolic changes.[3][7]

Figure 1: Simplified signaling pathway of Ecopipam's mechanism of action.

Pharmacokinetic Profile

Ecopipam is an orally active compound that effectively crosses the blood-brain barrier to engage with its target receptors.[7]

| Parameter | Description | Reference |

| Mechanism of Action | Selective Dopamine D1 and D5 receptor antagonist | [7][8][9] |

| Administration | Oral tablets | [7][10] |

| Elimination Half-life | Approximately 10 hours | [7] |

| Receptor Binding Affinity (Ki) | D1: 1.2 nM, D5: 2.0 nM | [11] |

Table 1: Pharmacokinetic Properties of Ecopipam

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tic severity in both pediatric and adult populations with Tourette syndrome.

Phase 3 Clinical Trial Results

A recent Phase 3 randomized withdrawal study provided significant evidence of ecopipam's ability to maintain efficacy.[12][13] Patients who showed a clinical improvement during a 12-week open-label phase were randomized to either continue ecopipam or switch to a placebo for a 12-week double-blind period.[12][14] The primary endpoint was the time to relapse, defined as a significant worsening of tics.[12][13]

Results showed that continued treatment with ecopipam significantly reduced the risk of relapse by 50% compared to placebo in both pediatric and the overall study populations.[2][12]

| Efficacy Endpoint | Population | Hazard Ratio (HR) | p-value | Relapse Rate (Ecopipam) | Relapse Rate (Placebo) | Reference |

| Time to Relapse | Pediatric (6 to <18 years) | 0.5 | 0.008 | 41.9% | 68.1% | [12][14] |

| Time to Relapse | Overall (Pediatric & Adult) | 0.5 | 0.005 | 41.2% | 67.9% | [2][14] |

Table 2: Efficacy of Ecopipam in the Phase 3 Randomized Withdrawal Trial

Phase 2b and Meta-analysis Data

Earlier Phase 2b trials also showed that ecopipam significantly improved scores on the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) compared to placebo.[3][15] A meta-analysis of completed trials confirmed that the mean change in YGTSS-TTS was statistically superior in the ecopipam group versus the placebo group.[16]

Safety and Tolerability

Across multiple studies, ecopipam has been shown to be generally well-tolerated.[3] The reported adverse events (AEs) have been predominantly mild to moderate in severity.[12] Importantly, unlike many D2 receptor antagonists, ecopipam has not been associated with significant weight gain, metabolic abnormalities, or drug-induced movement disorders.[2][3][4]

| Study | Most Common Adverse Events (%) | Reference |

| Phase 3 (24-week period) | Somnolence (11.1%), Anxiety (9.7%), Headache (9.7%), Insomnia (8.8%), Worsening of tics (7.9%), Fatigue (6.5%) | [2][12] |

| Phase 3 (Topline Data) | Somnolence (10.2%), Insomnia (7.4%), Anxiety (6.0%), Fatigue (5.6%), Headache (5.1%) | [14] |

| Phase 2b Open-Label Extension (12 months) | Nasopharyngitis (14.0%), Anxiety (9.1%) | [4][12] |

Table 3: Common Adverse Events Reported in Ecopipam Clinical Trials

Experimental Protocols: Phase 3 Randomized Withdrawal Study (NCT05615220)

The pivotal Phase 3 study was designed to evaluate the maintenance of efficacy and long-term safety of ecopipam.[13]

Study Design

The trial employed a sequential design with an initial open-label phase followed by a double-blind, placebo-controlled, randomized withdrawal period.[10][13]

-

Screening Period (28 days): Patients were assessed for eligibility.[13]

-

Open-Label (OL) Stabilization Period (12 weeks): All eligible subjects received ecopipam. This period included a 4-week titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.[13]

-

Randomized Withdrawal (R/WD) Period (12 weeks): Patients who responded to treatment (defined as ≥25% improvement on the YGTSS-TTS) were randomized 1:1 to either continue receiving their stable dose of ecopipam or switch to a placebo.[12]

-

Primary Outcome: The primary efficacy measure was the time from randomization to relapse during the double-blind R/WD period. Relapse was defined as a loss of ≥50% of the YGTSS-TTS improvement achieved during the open-label phase.[13]

Participant Criteria

The study enrolled children, adolescents, and adults (ages 6 and older) diagnosed with Tourette Syndrome.[1][12]

Figure 2: Experimental workflow for the Phase 3 randomized withdrawal study.

Conclusion

Ecopipam hydrobromide represents a promising advancement in the pharmacotherapy of Tourette Syndrome. Its novel mechanism as a selective D1/D5 receptor antagonist has demonstrated significant efficacy in reducing tic severity and maintaining treatment effect over time.[12][16] The consistent safety profile across clinical trials, particularly the lack of metabolic side effects and drug-induced movement disorders commonly associated with D2 antagonists, positions ecopipam as a potentially valuable and safer alternative for patients with TS.[2][3] The robust data from the Phase 3 program provides a strong foundation for its potential approval and integration into clinical practice.

References

- 1. emalexbiosciences.com [emalexbiosciences.com]

- 2. New Drug for Tourette Syndrome Effective for Kids and Adults [medscape.com]

- 3. Safety and Effect of 12‐Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. emalexbiosciences.com [emalexbiosciences.com]

- 6. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 7. Ecopipam - Wikipedia [en.wikipedia.org]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. neurologylive.com [neurologylive.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. emalexbiosciences.com [emalexbiosciences.com]

- 15. Investigational drug ecopipam may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]

- 16. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Ecopipam Hydrobromide in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (B1671091) hydrobromide (SCH-39166) is a first-in-class, selective antagonist of the dopamine (B1211576) D1 and D5 receptors currently under investigation for the treatment of various central nervous system (CNS) disorders. Unlike existing antipsychotic medications that primarily target D2 receptors, ecopipam's unique mechanism of action offers a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of ecopipam, summarizing its mechanism of action, key clinical trial data, and detailed experimental protocols relevant to its study.

Introduction

Dopamine is a critical neurotransmitter involved in regulating motor control, motivation, reward, and cognitive functions.[1] Its effects are mediated through two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] Dysregulation of the dopaminergic system is implicated in the pathophysiology of several CNS disorders, including Tourette syndrome and Lesch-Nyhan disease.[3][4]

Ecopipam is a selective antagonist of D1 and D5 receptors, with Ki values of 1.2 nM and 2.0 nM, respectively.[5] It exhibits over 40-fold selectivity for D1/D5 receptors compared to D2, D4, 5-HT, and α2a receptors.[5] This selectivity may contribute to a reduced risk of extrapyramidal symptoms and other side effects commonly associated with D2 receptor antagonists.[6] Ecopipam is orally active, crosses the blood-brain barrier, and has an elimination half-life of approximately 10 hours.[6]

Mechanism of Action: D1 Receptor Antagonism

Ecopipam exerts its therapeutic effects by blocking the signaling cascade initiated by dopamine binding to D1 and D5 receptors. These receptors are coupled to the Gαs/olf G-protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][7] cAMP, in turn, activates protein kinase A (PKA).[2][3]

One of the key downstream targets of PKA in dopaminergic signaling is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[8] Phosphorylation of DARPP-32 at threonine-34 by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP1).[8][9] The inhibition of PP1 leads to an increased phosphorylation state of numerous downstream effector proteins, thereby modulating neuronal excitability and gene expression.

By blocking the D1/D5 receptors, ecopipam prevents the dopamine-induced activation of this signaling pathway, leading to a reduction in the downstream effects mediated by PKA and phosphorylated DARPP-32.

Clinical Trial Data

Ecopipam has been investigated in clinical trials for Tourette syndrome and Lesch-Nyhan disease. The following tables summarize the key quantitative findings from these studies.

Tourette Syndrome

| Study | Phase | N | Population | Design | Primary Endpoint | Key Results | Adverse Events (Most Common) | Reference(s) |

| D1AMOND (NCT05615220) | 3 | 216 (167 pediatric, 49 adult) | Children, adolescents, and adults with Tourette Syndrome | Open-label stabilization followed by a 12-week double-blind, placebo-controlled, randomized withdrawal | Time to relapse in pediatric patients | Relapse Rate: Ecopipam: 41.9%, Placebo: 68.1% (HR: 0.5, p=0.0084) | Somnolence (10.2%), Insomnia (7.4%), Anxiety (6.0%), Fatigue (5.6%), Headache (5.1%) | [10] |

| Phase 2b | 2b | 153 | Children and adolescents (6 to <18 years) with Tourette Syndrome | 12-week, multicenter, randomized, double-blind, placebo-controlled | Mean change from baseline in Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) | Significant reduction in YGTSS-TTS with ecopipam vs. placebo (least squares mean difference: -3.44, p=0.01) | Headache (15.8%), Insomnia (14.5%), Fatigue (7.9%), Somnolence (7.9%) | [11] |

Lesch-Nyhan Disease

| Study | Phase | N | Population | Design | Primary Endpoint | Key Results | Adverse Events (Most Common) | Reference(s) |

| Dose-Escalation Study | N/A | 5 | Patients with Lesch-Nyhan Disease | Dose-escalation | Safety and tolerability | Ecopipam was well-tolerated. Exploratory measures suggested a reduction in self-injurious behavior (SIB). | Sedation (dose-limiting) | [12] |

| Crossover Trial | N/A | 10 | Patients with Lesch-Nyhan Disease | Double-blind, three-period, crossover | Efficacy and safety | Terminated early due to side effects with a single large dose. Appeared to reduce SIB in most cases. One patient in open-label extension had a striking reduction in SIB for over a year. | Unanticipated side effects related to a single large dose without titration | [3] |

Experimental Protocols

Clinical Trial Protocol: Phase 3 Tourette Syndrome Study (NCT05615220)

This protocol is a summary of the design for the D1AMOND study.[6][7]

Objective: To evaluate the maintenance of efficacy, safety, and tolerability of ecopipam in children, adolescents, and adults with Tourette's Disorder.

Study Design: A multicenter, open-label stabilization period followed by a double-blind, placebo-controlled, randomized withdrawal period.

Inclusion Criteria:

-

Diagnosis of Tourette's Disorder based on DSM-5 criteria.

-

Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) of ≥20 at screening and baseline.

-

Age ≥ 6 years.

Exclusion Criteria:

-

History of psychosis or bipolar disorder.

-

Significant unstable medical illness.

-

Use of prohibited medications.

Treatment:

-

Open-Label Stabilization Period (12 weeks): All eligible subjects receive ecopipam, titrated over 4 weeks to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.

-

Double-Blind Randomized Withdrawal Period (12 weeks): Subjects who demonstrate a clinically meaningful response (≥25% improvement in YGTSS-TTS) are randomized 1:1 to either continue ecopipam or switch to placebo.

Endpoints:

-

Primary: Time to relapse in pediatric participants (≥6 to <18 years). Relapse is defined as a ≥50% loss of the YGTSS-TTS improvement from baseline to week 12, initiation of rescue medication, or hospitalization for Tourette's.

-

Secondary: Time to relapse in the overall population (pediatric and adult).

Statistical Analysis:

-

The primary efficacy analysis utilizes a log-rank test to compare the time to relapse between the ecopipam and placebo groups in the modified intent-to-treat (mITT) population.[13]

-

The hazard ratio and its 95% confidence interval are estimated using a Cox proportional hazards model.

-

Sensitivity analyses are planned to assess the robustness of the primary endpoint results.

Dopamine D1 Receptor Competitive Binding Assay Protocol

This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., ecopipam) for the dopamine D1 receptor.[14][15][16]

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM SCH23390).

-

Test Compound: Ecopipam hydrobromide.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the D1 receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of non-specific binding control.

-

Test Compound: 50 µL of varying concentrations of ecopipam.

-

-

Add 50 µL of [³H]-SCH23390 to all wells at a concentration near its Kd (e.g., 0.5-1.0 nM).

-

Add 100 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics and Metabolism

A study in healthy male subjects who received a single dose of [14C]-ecopipam provided insights into its absorption, metabolism, and excretion.[2]

-

Absorption: Ecopipam is orally active.[6]

-

Metabolism: The primary metabolic pathway for ecopipam is direct glucuronidation.[2] A smaller fraction is metabolized to an active metabolite, EBS-101-40853.[2]

-

Excretion: The majority of the administered radioactivity (83%) was recovered in the urine, with less than 1% as unchanged ecopipam or its active metabolite.[2] Approximately 8% of the radioactivity was recovered in the feces, with 6% as unchanged ecopipam.[2]

-

Half-life: The geometric mean elimination half-life of ecopipam in plasma was 17.3 hours.[2]

Conclusion

This compound represents a novel therapeutic approach for CNS disorders characterized by dopaminergic dysregulation. Its selective antagonism of D1/D5 receptors offers a distinct mechanism of action compared to currently available treatments. Clinical trials in Tourette syndrome have demonstrated its efficacy in reducing tics with a favorable safety profile. While research in Lesch-Nyhan disease is less conclusive, it suggests a potential benefit in reducing self-injurious behaviors. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of ecopipam. Continued research is warranted to fully elucidate its therapeutic potential and long-term safety in various patient populations.

References

- 1. Clinical assessment of non-suicidal self-injury: A systematic review of instruments - COSMIN database [database.cosmin.nl]

- 2. ASCPT 2024 Annual Meeting [ascpt2024.eventscribe.net]

- 3. A double-blind, placebo-controlled, crossover trial of the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of DARPP-32 dephosphorylation at PKA- and Cdk5-sites by NMDA and AMPA receptors: distinct roles of calcineurin and protein phosphatase-2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d1amond.emalexbiosciences.com [d1amond.emalexbiosciences.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of DARPP-32 by Cdk5 modulates dopamine signalling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurologylive.com [neurologylive.com]

- 11. contemporarypediatrics.com [contemporarypediatrics.com]

- 12. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdspdb.unc.edu [pdspdb.unc.edu]

- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

Ecopipam Hydrobromide: A Technical Guide to its Effects on the Mesolimbic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (B1671091) hydrobromide (formerly known as SCH-39166) is a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist currently under investigation for the treatment of various neuropsychiatric disorders, most notably Tourette Syndrome. Its unique mechanism of action, targeting the D1/D5 receptor system rather than the D2 receptor system utilized by traditional antipsychotics, offers a novel therapeutic approach with a potentially distinct side-effect profile. This technical guide provides an in-depth analysis of the effects of ecopipam on the mesolimbic pathway, a critical neural circuit involved in reward, motivation, and addiction. This document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development of this compound.

Introduction: The Mesolimbic Pathway and the Role of Dopamine D1/D5 Receptors

The mesolimbic pathway, one of the major dopaminergic pathways in the brain, originates from dopaminergic neurons in the Ventral Tegmental Area (VTA) that project primarily to the Nucleus Accumbens (NAc). This circuit is fundamentally involved in processing rewarding stimuli, motivation, and goal-directed behavior. Dysregulation of the mesolimbic dopamine system is implicated in a range of psychiatric conditions, including addiction, depression, and schizophrenia.

Dopamine exerts its effects through two main families of G-protein coupled receptors: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors). D1 and D5 receptors are coupled to Gs/olf proteins and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates neuronal excitability and gene expression. In the mesolimbic pathway, D1 receptors are highly expressed in the NAc and are believed to play a crucial role in the reinforcing effects of rewards and drugs of abuse.

Ecopipam is a selective antagonist of the D1/D5 receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors. This selectivity is hypothesized to allow for the modulation of mesolimbic dopamine transmission with a reduced risk of the extrapyramidal symptoms and hyperprolactinemia commonly associated with D2 receptor antagonists.

Quantitative Data on Ecopipam Hydrobromide

The following tables summarize the available quantitative data regarding the pharmacological profile of ecopipam and its effects on the dopaminergic system.

Table 1: Receptor Binding Affinities (Ki) of Ecopipam (SCH-39166)

| Receptor | Binding Affinity (Ki) [nM] |

| Dopamine D1 | 1.2 |

| Dopamine D5 | 2.0 |

| Dopamine D2 | 980 |

| Dopamine D4 | 5520 |

| Serotonin (5-HT) | 80 |

| Alpha-2A Adrenergic | 731 |

| Data sourced from in vitro binding assays.[1] |

Table 2: In Vivo Dopamine D1 Receptor Occupancy in Humans Following Oral Administration of Ecopipam (SCH-39166)

| Oral Dose of Ecopipam | D1 Receptor Occupancy in Basal Ganglia (%) |

| 25 mg | Substantial Reduction |

| 100 mg | ~70% |

| 400 mg | Substantial Reduction |

| Data obtained from Positron Emission Tomography (PET) imaging studies in healthy male subjects 2 hours post-administration.[2] |

Table 3: Pharmacokinetics of Ecopipam (SCH-39166) in Rats

| Parameter | Value |

| Elimination Half-life (Plasma) | 1.5 - 2.5 hours |

| Elimination Half-life (Brain) | 1.5 - 2.5 hours |

| Data obtained following subcutaneous administration of 0.25 and 2.5 mg/kg doses.[3] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the effects of ecopipam on the mesolimbic pathway.

In Vivo Microdialysis for Measuring Dopamine Release in the Nucleus Accumbens

Objective: To quantify the extracellular concentrations of dopamine and its metabolites in the NAc of freely moving rats following systemic administration of ecopipam.

Methodology:

-

Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Stereotaxic Surgery: Rats are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and placed in a stereotaxic frame. A guide cannula is unilaterally implanted, targeting the NAc shell or core.

-

Probe Insertion and Perfusion: Following a recovery period of several days, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for a baseline period to establish stable dopamine levels.

-

Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses.

-

Sample Collection and Analysis: Dialysate collection continues for a set period post-administration. The samples are then analyzed for dopamine and its metabolites (DOPAC and HVA) content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine concentrations in each sample are expressed as a percentage of the average baseline concentration.

In Vivo Single-Unit Electrophysiology of VTA Dopamine Neurons

Objective: To measure the firing rate and pattern of individual dopamine neurons in the VTA in response to ecopipam administration.

Methodology:

-

Animal Subjects: Anesthetized or awake, head-fixed rats are used.

-

Surgical Preparation: A craniotomy is performed over the VTA.

-

Electrode Placement: A recording microelectrode is slowly lowered into the VTA. Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.

-

Baseline Recording: Once a putative dopamine neuron is isolated, its baseline firing activity is recorded for a stable period.

-

Drug Administration: Ecopipam or vehicle is administered intravenously.

-

Data Acquisition and Analysis: The firing rate and pattern (e.g., burst firing) of the neuron are continuously recorded before, during, and after drug administration. Changes in firing rate are typically analyzed in time bins and expressed as a percentage of the baseline firing rate.

Positron Emission Tomography (PET) for D1 Receptor Occupancy

Objective: To determine the percentage of D1 receptors occupied by ecopipam in the living brain at different doses.

Methodology:

-

Radioligand Selection: A PET radioligand with high affinity and selectivity for the D1 receptor is used, such as [¹¹C]SCH 23390 or [¹¹C]NNC 112.

-

Subject Preparation: Human subjects or non-human primates are positioned in a PET scanner.

-

Baseline Scan: A baseline PET scan is acquired following the intravenous injection of the radioligand to measure the baseline D1 receptor availability.

-

Drug Administration: Ecopipam is administered orally at a specific dose.

-

Post-Dosing Scan: After a suitable time for drug absorption and distribution (e.g., 2 hours), a second PET scan is performed following another injection of the radioligand.

-

Image Analysis: The PET data are reconstructed into 3D images of radioligand distribution in the brain. Regions of interest (ROIs) are drawn over D1-rich areas (e.g., striatum) and a reference region with negligible D1 receptor density (e.g., cerebellum).

-

Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the specific binding of the radioligand in the post-dosing scan compared to the baseline scan.

Visualizations of Pathways and Workflows

Signaling Pathway of the Dopamine D1 Receptor

Caption: Dopamine D1 receptor signaling cascade and the inhibitory action of ecopipam.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for a preclinical in vivo microdialysis study.

Logical Relationship of Ecopipam's Effect on the Mesolimbic Pathway

Caption: Hypothesized mechanism of ecopipam's therapeutic action via the mesolimbic pathway.

Discussion and Future Directions

The available data strongly support the role of ecopipam as a selective D1/D5 receptor antagonist with significant target engagement in the human brain at clinically relevant doses. Its effects in preclinical models of reward and addiction, such as altering cocaine self-administration, are consistent with its mechanism of action within the mesolimbic pathway. The blockade of D1 receptors in the NAc is thought to attenuate the reinforcing properties of rewarding stimuli, which may underlie its therapeutic potential in disorders characterized by compulsive behaviors and tics.

However, a significant gap in the literature remains regarding the direct, quantitative effects of ecopipam on dopamine dynamics within the mesolimbic circuit. Future preclinical research should prioritize:

-

In vivo microdialysis studies to directly measure the effect of ecopipam on basal and stimulated dopamine release in the NAc. This would provide crucial information on whether ecopipam alters tonic and/or phasic dopamine signaling.

-

In vivo electrophysiology studies to determine how ecopipam modulates the firing rate and pattern of VTA dopamine neurons. This would clarify its effects at the origin of the mesolimbic pathway.

-

Behavioral studies that further delineate the effects of ecopipam on different aspects of motivation and reward processing, such as effort-based decision making and cue-induced reinstatement of drug-seeking.

A more comprehensive understanding of ecopipam's neurochemical and electrophysiological effects in the mesolimbic pathway will be invaluable for optimizing its clinical use and exploring its therapeutic potential in a wider range of neuropsychiatric disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of ecopipam are still under investigation by regulatory authorities.

References

- 1. Diminished Role for Dopamine D1 Receptors in Cocaine Addiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The D1 dopamine receptor antagonist SCH 23390 increases cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.6. In vivo microdialysis in the rat nucleus accumbens [bio-protocol.org]

Unveiling the Cellular Engagements of Ecopipam Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam hydrobromide (SCH-39166) is a first-in-class selective antagonist of the D1-like family of dopamine (B1211576) receptors, which includes the D1 and D5 receptor subtypes. This technical guide provides an in-depth exploration of the cellular targets of Ecopipam, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. By selectively blocking D1 and D5 receptors, Ecopipam offers a distinct therapeutic approach for various neuropsychiatric disorders, potentially avoiding the adverse effects associated with D2 receptor antagonism. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological processes, including motor control, motivation, reward, and cognitive function.[1][2] Its actions are mediated through two families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2][3][4] The D1-like receptors are the most abundant dopamine receptors in the central nervous system and are coupled to Gs/αolf proteins, which stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][5] Dysregulation of D1 receptor signaling has been implicated in several neurological and psychiatric conditions, including Tourette syndrome, schizophrenia, and substance use disorders.[4][6]

Ecopipam emerges as a promising therapeutic agent due to its high selectivity for D1 and D5 receptors, offering a targeted modulation of the dopaminergic system.[6] This selectivity is hypothesized to contribute to its efficacy in treating conditions like Tourette syndrome while minimizing the extrapyramidal symptoms and other side effects commonly associated with D2 receptor antagonists.[6] This guide delves into the specific cellular interactions of Ecopipam, providing a foundational understanding for further research and development.